molecular formula C14H22O2 B12516432 2-[(Ethenyloxy)methoxy]-2-methyltricyclo[3.3.1.1~3,7~]decane CAS No. 807380-65-0

2-[(Ethenyloxy)methoxy]-2-methyltricyclo[3.3.1.1~3,7~]decane

Cat. No.: B12516432
CAS No.: 807380-65-0
M. Wt: 222.32 g/mol
InChI Key: AFWDTYYWDOANCI-UHFFFAOYSA-N
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Description

2-[(Ethenyloxy)methoxy]-2-methyltricyclo[3.3.1.1~3,7~]decane is a complex organic compound characterized by its unique tricyclic structure. This compound is known for its stability and reactivity, making it a subject of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Ethenyloxy)methoxy]-2-methyltricyclo[3.3.1.1~3,7~]decane typically involves multiple steps, starting from simpler organic molecules. The process often includes:

    Formation of the Tricyclic Core: This step involves the construction of the tricyclic framework through cyclization reactions. Common reagents used in this step include cyclopentadiene and maleic anhydride.

    Introduction of Functional Groups: The ethenyloxy and methoxy groups are introduced through nucleophilic substitution reactions. Reagents such as sodium methoxide and vinyl ether are commonly used.

    Final Modifications: The final step involves the methylation of the tricyclic core, typically using methyl iodide under basic conditions.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of alcohols.

    Substitution: Nucleophilic substitution reactions are common, where the ethenyloxy or methoxy groups can be replaced by other nucleophiles such as halides or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with Palladium (Pd) catalyst

    Substitution: Sodium methoxide (NaOCH₃), Vinyl ether

Major Products Formed

    Oxidation: Ketones, Carboxylic acids

    Reduction: Alcohols

    Substitution: Halides, Amines

Scientific Research Applications

2-[(Ethenyloxy)methoxy]-2-methyltricyclo[3.3.1.1~3,7~]decane has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of polymers and advanced materials due to its stability and reactivity.

Mechanism of Action

The mechanism by which 2-[(Ethenyloxy)methoxy]-2-methyltricyclo[3.3.1.1~3,7~]decane exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The pathways involved often include signal transduction cascades and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(Methoxy)methoxy]-2-methyltricyclo[3.3.1.1~3,7~]decane
  • 2-[(Ethenyloxy)methoxy]-2-ethyltricyclo[3.3.1.1~3,7~]decane

Uniqueness

2-[(Ethenyloxy)methoxy]-2-methyltricyclo[3.3.1.1~3,7~]decane is unique due to its specific functional groups and tricyclic structure, which confer distinct chemical and physical properties. These properties make it particularly useful in applications requiring high stability and reactivity.

Properties

CAS No.

807380-65-0

Molecular Formula

C14H22O2

Molecular Weight

222.32 g/mol

IUPAC Name

2-(ethenoxymethoxy)-2-methyladamantane

InChI

InChI=1S/C14H22O2/c1-3-15-9-16-14(2)12-5-10-4-11(7-12)8-13(14)6-10/h3,10-13H,1,4-9H2,2H3

InChI Key

AFWDTYYWDOANCI-UHFFFAOYSA-N

Canonical SMILES

CC1(C2CC3CC(C2)CC1C3)OCOC=C

Origin of Product

United States

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